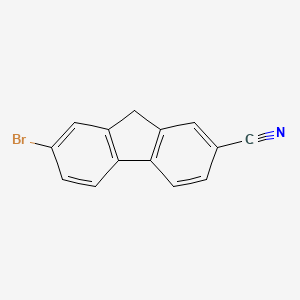
7-bromo-9H-fluorene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-9H-fluorene-2-carbonitrile is an organic compound with the molecular formula C14H8BrN It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 7th position and a cyano group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-9H-fluorene-2-carbonitrile typically involves the bromination of 9H-fluorene-2-carbonitrile. One common method is the reaction of 9H-fluorene-2-carbonitrile with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the 7th position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
7-bromo-9H-fluorene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of 7-amino-9H-fluorene-2-carbonitrile or 7-alkoxy-9H-fluorene-2-carbonitrile.
Oxidation: Formation of 7-bromo-9H-fluorene-2-carboxylic acid.
Reduction: Formation of 7-bromo-9H-fluorene-2-amine.
Applications De Recherche Scientifique
7-bromo-9H-fluorene-2-carbonitrile has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting materials.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Polymer Chemistry: Utilized in the synthesis of conjugated polymers for advanced material applications.
Mécanisme D'action
The mechanism of action of 7-bromo-9H-fluorene-2-carbonitrile depends on its specific application. In organic electronics, its role as a semiconductor involves the transfer of electrons through its conjugated system. The bromine and cyano groups influence the electronic properties, enhancing charge transport and stability. In medicinal chemistry, the compound’s reactivity allows it to interact with various biological targets, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Fluorene-2-carbonitrile: Lacks the bromine atom, resulting in different reactivity and electronic properties.
7-bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile: Contains additional phenyl groups, affecting its solubility and application in materials science.
7-bromo-9,9-dihexyl-9H-fluorene-2-carbonitrile: Features hexyl groups, enhancing its use in organic electronics due to improved solubility and film-forming properties .
Uniqueness
7-bromo-9H-fluorene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of specialized materials and compounds with tailored functionalities.
Propriétés
Formule moléculaire |
C14H8BrN |
|---|---|
Poids moléculaire |
270.12 g/mol |
Nom IUPAC |
7-bromo-9H-fluorene-2-carbonitrile |
InChI |
InChI=1S/C14H8BrN/c15-12-2-4-14-11(7-12)6-10-5-9(8-16)1-3-13(10)14/h1-5,7H,6H2 |
Clé InChI |
QTTRBYYVZGRWMT-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)C#N)C3=C1C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


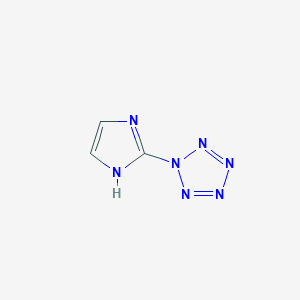

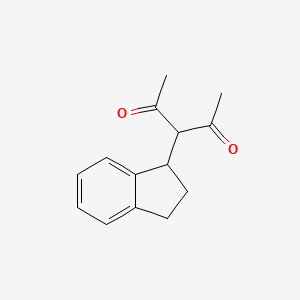
![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide](/img/structure/B12520131.png)
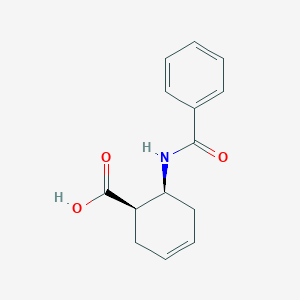
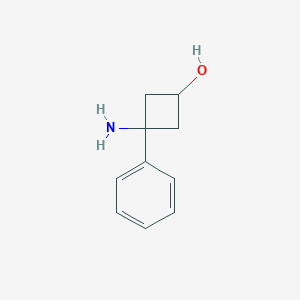
![5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520138.png)

![N-(2-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)acetamide](/img/structure/B12520148.png)


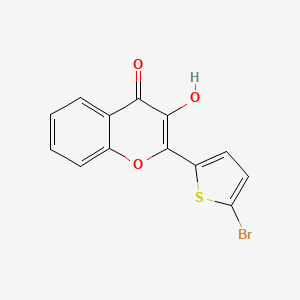

![1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one](/img/structure/B12520174.png)
